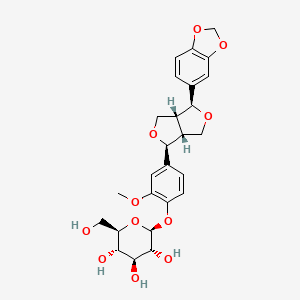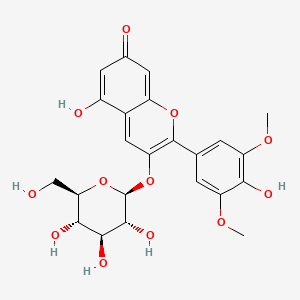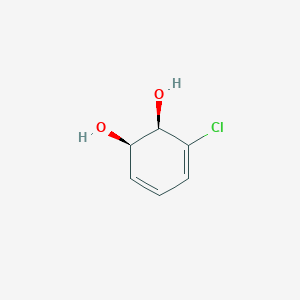![molecular formula C22H31N3O3 B1196413 8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- CAS No. 21102-94-3](/img/structure/B1196413.png)
8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-
Overview
Description
BMY-7378: is a chemical compound known for its role as a selective antagonist of the alpha 1D-adrenoceptor and a partial agonist of the 5-HT1A receptor . It has been studied extensively for its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Chemistry: BMY-7378 is used as a research tool to study the alpha 1D-adrenoceptor and 5-HT1A receptor interactions. It helps in understanding the binding affinities and pharmacological profiles of these receptors .
Biology: In biological research, BMY-7378 is used to investigate the physiological and pathological roles of the alpha 1D-adrenoceptor and 5-HT1A receptor. It aids in elucidating the signaling pathways and cellular responses mediated by these receptors .
Medicine: BMY-7378 has potential therapeutic applications in treating conditions related to the central nervous system, such as anxiety and depression, due to its interaction with the 5-HT1A receptor .
Industry: While its industrial applications are limited, BMY-7378 serves as a reference compound in the development of new drugs targeting the alpha 1D-adrenoceptor and 5-HT1A receptor.
Mechanism of Action
Target of Action
The primary targets of Bmy-7378 are the α1D-adrenoceptor and the 5-HT1A receptor . The α1D-adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin .
Mode of Action
Bmy-7378 acts as a weak partial agonist/antagonist at the 5-HT1A receptor and a selective antagonist at the α1D-adrenoceptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses. In this case, Bmy-7378 prevents the activation of the α1D-adrenoceptor by endogenous catecholamines . On the other hand, as a weak partial agonist at the 5-HT1A receptor, Bmy-7378 can both activate the receptor at higher concentrations and block the receptor at lower concentrations .
Biochemical Pathways
The α1D-adrenoceptor and 5-HT1A receptor are both coupled to G proteins, which mediate signals from a variety of stimuli outside a cell to its interior . Activation of these receptors leads to a cascade of intracellular events, including the activation of the enzyme phospholipase C and an increase in intracellular calcium levels . This ultimately leads to various cellular responses, including contraction of smooth muscle cells .
Result of Action
Bmy-7378’s antagonistic action on the α1D-adrenoceptor has been shown to inhibit contractions in rat aorta, suggesting a role in modulating vascular tone . Its action on the 5-HT1A receptor suggests potential roles in various central nervous system functions, given the widespread distribution of these receptors in the brain .
Biochemical Analysis
Biochemical Properties
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a partial agonist at the 5-HT1A serotonin receptor and as a selective antagonist at the α1D-adrenoceptor . These interactions are crucial for its biochemical activity, influencing neurotransmission and vascular regulation.
Cellular Effects
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT1A receptor can modulate serotonin signaling, affecting mood and anxiety levels . Additionally, its antagonistic action on the α1D-adrenoceptor can influence vascular smooth muscle contraction, impacting blood pressure regulation .
Molecular Mechanism
At the molecular level, 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, partially activating it, which leads to downstream signaling cascades that influence neurotransmitter release and neuronal excitability . Its antagonistic action on the α1D-adrenoceptor involves blocking the receptor, preventing the usual adrenergic signaling that leads to vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure in in vitro and in vivo studies has revealed sustained effects on neurotransmission and vascular regulation .
Dosage Effects in Animal Models
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and vascular tone without significant adverse effects . At higher doses, toxic effects such as drowsiness, ataxia, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can influence its bioavailability and efficacy. The compound’s metabolites may also contribute to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert central nervous system effects . Additionally, its distribution within the vascular system is facilitated by plasma proteins that bind and transport it to target tissues .
Subcellular Localization
Subcellular localization of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is crucial for its activity. The compound is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct it to these compartments, where it can interact with its molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BMY-7378 involves the reaction of 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione with 1-(2-methoxyphenyl)-piperazine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for BMY-7378 are not widely documented, the synthesis generally follows the same principles as laboratory synthesis, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: BMY-7378 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving the piperazine ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution can introduce various functional groups.
Comparison with Similar Compounds
Buspirone: Another partial agonist of the 5-HT1A receptor, used primarily as an anxiolytic.
Yohimbine: An alpha 2-adrenoceptor antagonist with different pharmacological properties compared to BMY-7378.
Uniqueness: BMY-7378 is unique due to its selective antagonism of the alpha 1D-adrenoceptor and partial agonism of the 5-HT1A receptor. This dual activity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCFGDXLUPJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943430 | |
| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-94-3 | |
| Record name | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21102-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bmy 7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BMY-7378 primarily interacts with α1-adrenergic receptors (α1-ARs), specifically showing high affinity for the α1D subtype. [, , , ] This interaction leads to the blockade of α1D-AR signaling pathways. [, , , ] Additionally, BMY-7378 exhibits partial agonist activity at serotonin 5-HT1A receptors. [, , ] This dual activity profile contributes to its complex pharmacological effects.
ANone: While the provided abstracts do not detail spectroscopic data, they clearly state the full chemical name: 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione. The molecular formula and weight are not explicitly mentioned.
ANone: The provided research focuses primarily on the biological activity and pharmacological properties of BMY-7378. Information regarding its material compatibility and stability under various conditions is not available in these studies.
ANone: The available research focuses on BMY-7378's activity as a receptor ligand, specifically targeting α1-ARs and 5-HT1A receptors. There is no mention of catalytic properties or applications in the provided studies.
ANone: The provided studies primarily utilize in vitro and in vivo experimental approaches to investigate BMY-7378. They do not mention the use of computational chemistry, modeling, simulations, calculations, or QSAR models.
ANone: The provided research primarily focuses on the biological activity and pharmacological characterization of BMY-7378. Information on its stability under various conditions and formulation strategies is not discussed.
ANone: The studies primarily focus on the scientific and pharmacological aspects of BMY-7378. They do not discuss SHE regulations or related practices.
A: While detailed ADME data is not provided in these studies, some insights into the in vivo activity of BMY-7378 can be gleaned. For instance, BMY-7378 effectively antagonizes the effects of α1D-AR agonists in various animal models. [, , , , ] It also displays a prolonged hypotensive effect after oral administration in spontaneously hypertensive rats, suggesting favorable pharmacokinetic properties for this indication. [] Additionally, central administration of BMY-7378 induces hypothermia and influences hormone secretion, indicating its ability to cross the blood-brain barrier. [, ]
A: BMY-7378 demonstrates efficacy in various in vitro and in vivo models. It effectively antagonizes alpha1D-adrenoceptor-mediated contractions in isolated arteries from different species. [, , , , , , , , ] Studies utilizing animal models show that BMY-7378 can influence blood pressure, hormone levels, and behavioral responses, indicating its potential in cardiovascular and central nervous system disorders. [, , ]
ANone: The provided research on BMY-7378 doesn't delve into resistance mechanisms or cross-resistance with other compounds or drug classes.
ANone: The provided research primarily focuses on characterizing BMY-7378's receptor interactions and pharmacological effects. There is no mention of specific drug delivery or targeting strategies employed in these studies.
ANone: The research papers do not discuss any biomarkers or diagnostic tools specifically related to BMY-7378 treatment or its effects.
A: The research utilized various methods including radioligand binding assays, [3H]prazosin binding studies, reverse transcription-polymerase chain reaction (RT-PCR), Western blot analysis, immunofluorescence techniques, fluorescence assays, and measurement of NO and cGMP levels. [, , , , , , , ] These techniques helped determine receptor binding affinities, mRNA expression levels, protein localization, and second messenger responses.
ANone: The research primarily focuses on the biological and pharmacological aspects of BMY-7378. There is no information available in these studies about its environmental impact or degradation pathways.
ANone: The provided research papers do not mention any specific studies focusing on the dissolution rate or solubility of BMY-7378 in various media.
ANone: While the provided abstracts do not detail the specific validation procedures for each analytical method, it's important to note that scientific rigor generally necessitates method validation to ensure accuracy, precision, and specificity of the employed techniques.
ANone: The research focuses on exploring the scientific facets of BMY-7378, and information regarding quality control and assurance practices during its development, manufacturing, or distribution is not included.
ANone: The research papers primarily focus on BMY-7378's interaction with adrenergic and serotonergic receptors. Information concerning its immunogenicity or potential to elicit immunological responses is not discussed in these studies.
ANone: The research does not provide details on BMY-7378's interactions with drug transporters or any strategies to modulate these potential interactions.
ANone: The available research on BMY-7378 does not provide information about its interactions with drug-metabolizing enzymes or its potential to induce or inhibit their activity.
ANone: The studies primarily focus on BMY-7378's interactions with specific receptors and its pharmacological effects. There is no discussion on its broader biocompatibility or its potential for biodegradation.
A: The studies utilize various antagonists and agonists to investigate and compare their effects on α1-adrenergic and 5-HT1A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These comparisons offer insights into potential alternatives or substitutes based on their receptor selectivity and pharmacological profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


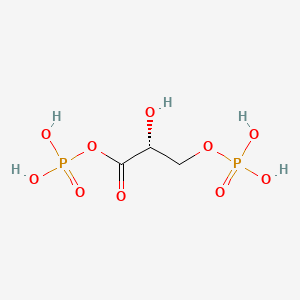
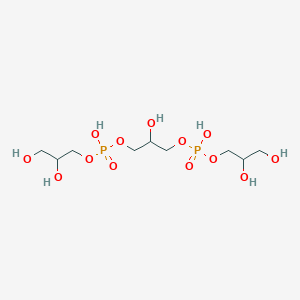

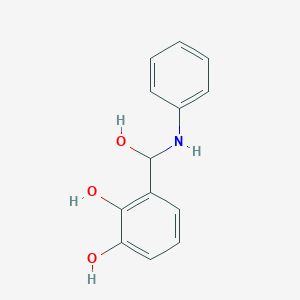
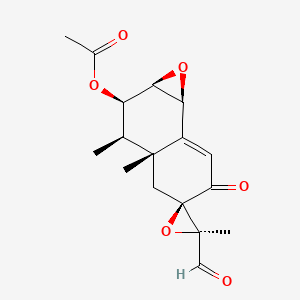

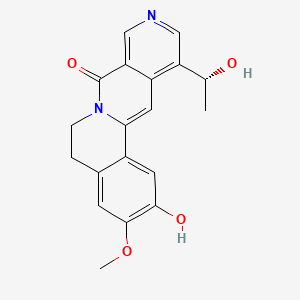


![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one](/img/structure/B1196346.png)
